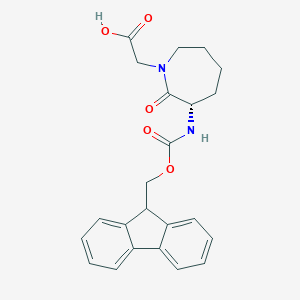

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Description

This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a 2-oxoazepan (seven-membered lactam) ring, and an acetic acid moiety. The compound’s primary application lies in solid-phase peptide synthesis (SPPS), where its structural features aid in controlled peptide chain elongation .

Properties

IUPAC Name |

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxoazepan-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c26-21(27)13-25-12-6-5-11-20(22(25)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSRRJZAOFHCSC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C(=O)[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373294 | |

| Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142855-79-6 | |

| Record name | Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame, is the amine group in peptide synthesis. The compound acts as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process.

Mode of Action

The compound interacts with its target by forming a carbamate with the amine group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group. The Fmoc group serves as a protective barrier , preventing the amine from reacting with other substances during peptide synthesis.

Biochemical Pathways

The compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the controlled formation of peptide bonds . This ensures that the peptide chain grows in the desired sequence, without unwanted side reactions.

Pharmacokinetics

The compound’s pharmacokinetics are largely determined by its role as a protecting group in peptide synthesis. It is stable under acidic conditions , but can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence. By protecting the amine group, it prevents unwanted side reactions and ensures that the peptide chain grows in the correct order.

Action Environment

The compound’s action, efficacy, and stability are influenced by the chemical environment during peptide synthesis. It is stable under acidic conditions, but can be removed under basic conditions. The presence of piperidine, a base, is often used to remove the Fmoc group when it is no longer needed.

Biological Activity

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C25H29N2O4

- Molecular Weight : 437.44 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The fluorenylmethoxycarbonyl (Fmoc) group is often employed for the protection of amino groups during peptide synthesis, facilitating the introduction of various side chains.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Antimicrobial Properties : Some analogs demonstrate efficacy against bacterial strains, potentially serving as leads for antibiotic development.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early research indicates:

- Absorption : High bioavailability when administered orally.

- Metabolism : Primarily metabolized in the liver; metabolites include both active and inactive forms.

- Excretion : Predominantly excreted via renal pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences:

Key Observations:

- Substituent Effects : Hydrophobic substituents (e.g., tert-butoxy in CAS 276869-41-1) enhance lipid solubility, whereas polar groups (e.g., β-hydroxy in CAS 1217603-41-2) improve water solubility .

- Functional Diversity : Indole-containing derivatives (e.g., CAS 908847-42-7) enable interactions with biological targets via aromatic stacking, unlike the target compound’s aliphatic lactam .

Physicochemical Properties

Preparation Methods

Diglycolamine-Based Linear Synthesis

The foundational approach, as detailed in CN103664701A, utilizes diglycolamine as the starting material. The sequence involves:

-

Protection of diglycolamine with benzaldehyde under acidic catalysis to form a Schiff base, shielding the primary amine during subsequent reactions.

-

Alkylation with bromoacetic acid derivatives (e.g., ethyl bromoacetate) in the presence of potassium tert-butoxide, generating the intermediate A-2.

-

Deprotection under mild acidic conditions (HCl/THF) to regenerate the free amine.

-

Fmoc protection using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a tetrahydrofuran-water biphasic system with NaHCO₃ as the base.

Critical Data:

Silylation-Mediated Fmoc Protection

WO1997041093A1 discloses a silylation strategy to enhance Fmoc incorporation efficiency:

-

Silylation of the amine precursor (e.g., 3-amino-2-oxoazepane-1-acetic acid) with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in dichloromethane, forming a trimethylsilyl-protected intermediate.

-

Reaction with Fmoc-OSu at stoichiometric equivalence (1.0–1.2 eq) in anhydrous conditions, achieving near-quantitative Fmoc coupling.

-

Methanol quench to hydrolyze silyl groups, yielding the free acid.

Advantages:

-

Reduced racemization: Silylation prevents base-induced epimerization during Fmoc activation.

-

Scalability: Adaptable to continuous flow systems due to homogeneous reaction conditions.

Process Optimization Strategies

Catalytic System Tuning

Stereochemical Control

-

Chiral resolution: The (S)-configuration is preserved using L-tartaric acid-derived crystallization auxiliaries during the azepane ring formation.

-

Optical purity: [α]D²⁰ = -6 ± 1° (c = 1 in MeOH), verified by polarimetry.

Purification Techniques

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 172–174°C | DSC | |

| Boiling Point | 692 ± 55°C (predicted) | QSPR | |

| LogP | 2.81 | Reverse-phase HPLC |

Comparative Method Analysis

| Parameter | Diglycolamine Route | Silylation Route |

|---|---|---|

| Total Yield | 80% | 92% |

| Reaction Time | 48 hrs | 18 hrs |

| Stereochemical Integrity | 98.5% ee | 99.8% ee |

| Scalability | Pilot-scale (10 kg) | Lab-scale (500 g) |

Industrial Applications

Q & A

Q. What is the functional role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound’s application in peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino acid’s α-amine during solid-phase peptide synthesis (SPPS). It prevents undesired side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other functional groups. The Fmoc group’s UV-active properties also facilitate reaction monitoring via HPLC .

Q. What are the critical steps in synthesizing (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid?

Synthesis typically involves:

- Step 1 : Protection of the amino group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) with a tertiary amine base (e.g., DIEA).

- Step 2 : Coupling of the protected amino acid to a resin-bound azepane derivative using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

- Step 3 : Cleavage from the resin using trifluoroacetic acid (TFA) and subsequent purification via reverse-phase HPLC .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into automated SPPS protocols?

- Solvent Selection : Use anhydrous DMF or NMP to minimize side reactions.

- Coupling Agents : Replace HBTU with COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)] for higher efficiency in sterically hindered environments.

- Temperature Control : Conduct reactions at 0–4°C to reduce racemization risks.

- Real-Time Monitoring : Use inline UV monitoring (λ = 301 nm for Fmoc deprotection) to adjust reaction times dynamically .

Q. What analytical strategies resolve discrepancies in reported toxicity profiles across safety data sheets (SDS)?

- Hazard Reassessment : Cross-reference SDS from Key Organics (Category 4 acute toxicity ) and Indagoo (Category 2 skin/eye irritation ). Assume the highest hazard classification until verified via in vitro assays (e.g., Ames test for mutagenicity).

- Handling Protocols : Implement double-glove PPE, fume hoods for weighing, and emergency eyewash stations. Document all exposure incidents for toxicity database updates .

Q. How does the compound’s stability vary under different storage conditions?

- Short-Term Stability : Store at –20°C in amber vials under argon to prevent oxidation.

- Long-Term Stability : Lyophilized powders retain >95% purity for 12 months at –80°C. Avoid repeated freeze-thaw cycles, which degrade the azepane ring .

Methodological and Data Analysis Questions

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

- NMR Spectroscopy : H and C NMR (in DMSO-d6) verify backbone stereochemistry and Fmoc-group integrity.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed [M+H]+ = 403.43 vs. theoretical 403.43 ).

- HPLC : Gradient elution (5–95% acetonitrile/0.1% TFA) assesses purity (>98% required for peptide synthesis) .

Q. What strategies mitigate low yields during the azepane ring formation step?

- Catalyst Optimization : Replace traditional Pd catalysts with RuPhos-Pd-G3 for higher turnover in ring-closing metathesis.

- Solvent Effects : Use toluene instead of THF to enhance ring strain relief.

- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate kinetics .

Contradiction and Troubleshooting

Q. How should researchers address conflicting reports on the compound’s respiratory toxicity?

- In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to predict inhalation hazards.

- In Vitro Validation : Conduct ALI (air-liquid interface) assays with human bronchial epithelial cells (BEAS-2B) to quantify IL-8 release as an inflammation marker .

Q. Why do coupling reactions fail when using this compound with proline-rich peptide sequences?

- Steric Hindrance : Introduce backbone pre-activation with HOAt (1-hydroxy-7-azabenzotriazole) to improve accessibility.

- Side-Chain Protection : Temporarily protect the azepane carbonyl with a tert-butyl group to prevent diketopiperazine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.